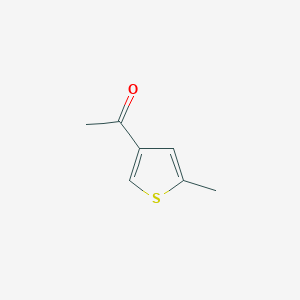

1-(5-Methylthiophen-3-yl)ethanone

Descripción general

Descripción

It is a yellowish liquid with a strong odor and is commonly used in the pharmaceutical, chemical, and fragrance industries. This compound is notable for its unique structure, which includes a thiophene ring substituted with a methyl group and an ethanone group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Methylthiophen-3-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for pharmaceutical and fragrance applications .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Methylthiophen-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, often using aluminum chloride as a catalyst.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Aplicaciones Científicas De Investigación

1-(5-Methylthiophen-3-yl)ethanone is a versatile compound with applications in several scientific fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Research studies utilize this compound to investigate its biological activity and potential therapeutic effects.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The fragrance industry uses it as a component in the formulation of perfumes and scents.

Mecanismo De Acción

The mechanism by which 1-(5-Methylthiophen-3-yl)ethanone exerts its effects involves interactions with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

2-Acetyl-5-methylthiophene: Similar structure but with the acetyl group at a different position.

5-Methyl-2-thienyl methyl ketone: Another thiophene derivative with a methyl ketone group.

Indole derivatives: While structurally different, they share some biological activity profiles

Uniqueness: 1-(5-Methylthiophen-3-yl)ethanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized pharmaceuticals and fragrances .

Actividad Biológica

1-(5-Methylthiophen-3-yl)ethanone, with a CAS number of 69213-96-3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiophene ring that contributes to its unique chemical properties. The molecular interactions include:

- π-π Stacking : The thiophene ring can engage in π-π stacking interactions with other aromatic systems.

- Hydrogen Bonding : The ethanone group can form hydrogen bonds with biological molecules, potentially modulating enzyme activity or receptor binding.

Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes by forming covalent bonds with nucleophilic sites, thereby altering their activity. This mechanism is particularly relevant in the inhibition of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Cellular Effects : Research indicates that this compound may induce apoptosis in cancer cells through modulation of specific signaling pathways. This suggests potential applications in cancer therapy where apoptosis induction is desirable.

- Antimicrobial Mechanisms : The antimicrobial properties are likely due to the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, although further studies are needed to elucidate the exact mechanisms involved.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- A study investigating its cytotoxic effects found that it significantly inhibited the growth of several cancer cell lines, with IC50 values indicating potent activity at low concentrations.

- Another research focused on its antimicrobial properties demonstrated effectiveness against common pathogenic bacteria, suggesting its utility as a lead compound for developing new antibiotics.

Future Research Directions

While promising results have been obtained regarding the biological activities of this compound, further research is essential:

- Detailed Mechanistic Studies : Understanding the specific biochemical pathways through which this compound exerts its effects will be crucial for optimizing its therapeutic potential.

- Expanded Antimicrobial Testing : Evaluating efficacy against a broader range of pathogens could reveal additional applications in infectious disease management.

- In Vivo Studies : Assessing pharmacokinetics and potential toxicity in live models will provide insights into the safety and efficacy of this compound for clinical use.

Propiedades

IUPAC Name |

1-(5-methylthiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-3-7(4-9-5)6(2)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTCXUVNIBOXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10612052 | |

| Record name | 1-(5-Methylthiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69213-96-3 | |

| Record name | 1-(5-Methylthiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10612052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methylthiophen-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.